Methyl 2-hydroxy-3,4-dimethylbenzoate
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Overview
Description
Methyl 2-hydroxy-3,4-dimethylbenzoate is an organic compound with the molecular formula C10H12O3 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and it has hydroxyl and methyl substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-3,4-dimethylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxy-3,4-dimethylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-3,4-dimethylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 2-hydroxy-3,4-dimethylbenzaldehyde.
Reduction: Formation of 2-hydroxy-3,4-dimethylbenzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl 2-hydroxy-3,4-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which methyl 2-hydroxy-3,4-dimethylbenzoate exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Methyl 2-hydroxy-3,4-dimethylbenzoate can be compared with other similar compounds, such as:
Methyl 2,4-dihydroxy-3,6-dimethylbenzoate: Similar structure but with additional hydroxyl groups, which may enhance its reactivity and biological activity.
Methyl 4-hydroxy-3,5-dimethylbenzoate: Differing positions of the hydroxyl and methyl groups, affecting its chemical properties and applications.
Properties
CAS No. |
71477-11-7 |
---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl 2-hydroxy-3,4-dimethylbenzoate |
InChI |
InChI=1S/C10H12O3/c1-6-4-5-8(10(12)13-3)9(11)7(6)2/h4-5,11H,1-3H3 |
InChI Key |
HXMXYXKWIPFMAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)OC)O)C |
Origin of Product |
United States |
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